Cas no 60965-25-5 (Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)-)
Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)-
- 1-(5-bromo-2,4-dihydroxyphenyl)ethanone
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- MDL: MFCD08753450
- Inchi: 1S/C8H7BrO3/c1-4(10)5-2-6(9)8(12)3-7(5)11/h2-3,11-12H,1H3
- InChI Key: DUKKNGGJJTYXEN-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C(C)=O)C=1)O)O
Computed Properties
- Exact Mass: 229.95781
- Monoisotopic Mass: 229.95786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.53
Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434320-1g |
1-(5-Bromo-2,4-dihydroxyphenyl)ethan-1-one |
60965-25-5 | 97% | 1g |
¥3989.00 | 2024-05-07 | |
| eNovation Chemicals LLC | Y0999301-5g |
1-(5-bromo-2,4-dihydroxyphenyl)ethanone |
60965-25-5 | 95% | 5g |
$1160 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0999301-5g |
1-(5-bromo-2,4-dihydroxyphenyl)ethanone |
60965-25-5 | 95% | 5g |
$1160 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0999301-5g |
1-(5-bromo-2,4-dihydroxyphenyl)ethanone |
60965-25-5 | 95% | 5g |
$1060 | 2024-08-02 |
Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)-
Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)-: A Comprehensive Overview
Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- (CAS No. 60965-25-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a Ethanone group attached to a substituted phenyl ring. The phenyl ring is further modified with a 5-bromo and 2,4-dihydroxy substituents, making it a versatile molecule with potential applications in drug design and development.
The synthesis of Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- involves a series of carefully controlled reactions. The starting material is typically a brominated aromatic compound, which undergoes hydroxylation at specific positions to introduce the dihydroxy groups. Subsequent alkylation or acylation steps are employed to attach the ethanone group to the aromatic ring. This multi-step synthesis requires precise control over reaction conditions to ensure high yields and purity of the final product.
Recent studies have highlighted the potential of Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- as a precursor for bioactive compounds. Researchers have explored its role in various biological systems, including its ability to modulate enzyme activity and interact with cellular signaling pathways. For instance, investigations into its anti-inflammatory properties have shown promising results in vitro models, suggesting it could be a lead compound for developing novel anti-inflammatory agents.
The structural features of Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- make it an attractive candidate for further exploration in medicinal chemistry. The presence of multiple functional groups allows for extensive chemical modification, enabling the creation of derivatives with enhanced bioavailability and efficacy. Additionally, its aromaticity and substituent pattern provide opportunities for studying electronic effects on molecular interactions.
In terms of applications, Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- has shown potential in the development of therapeutic agents targeting chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines and modulate immune responses has been validated in preclinical studies. Furthermore, its structural similarity to known bioactive compounds suggests that it could serve as a scaffold for designing drugs with improved pharmacokinetic profiles.
From an environmental perspective, the stability and biodegradability of Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- are critical considerations for its industrial use. Studies have indicated that under certain conditions, the compound can undergo enzymatic degradation by microbial communities. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and application.
In conclusion, Ethanone, 1-(5-bromo-2,4-dihydroxyphenyl)- (CAS No. 60965-25-5) represents a valuable compound with diverse applications in organic synthesis and drug discovery. Its unique structure and functional groups provide a foundation for exploring new chemical entities with therapeutic potential. As research continues to uncover its properties and mechanisms of action, this compound is poised to play an increasingly important role in advancing medical science.
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